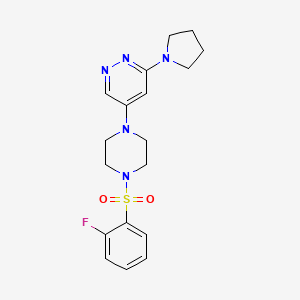

5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine

Description

Properties

IUPAC Name |

5-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-3-pyrrolidin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O2S/c19-16-5-1-2-6-17(16)27(25,26)24-11-9-22(10-12-24)15-13-18(21-20-14-15)23-7-3-4-8-23/h1-2,5-6,13-14H,3-4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERSYIAZGYMBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated pyridazine with piperazine.

Attachment of the pyrrolidine ring: This can be done through a similar nucleophilic substitution reaction.

Incorporation of the fluorophenylsulfonyl group: This step typically involves the reaction of the piperazine derivative with a fluorophenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine or piperazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine/Piperazine Derivatives

*Calculated based on structural analysis.

Key Functional Differences

The pyrrolidine substituent (vs. phenyl in or propynyl in ) introduces a saturated five-membered ring, which may enhance conformational stability and reduce metabolic oxidation .

Electronic Properties :

- The sulfonyl group in the target compound and acts as an electron-withdrawing moiety, modulating the basicity of the piperazine nitrogen and influencing receptor interactions.

- Fluorine substituents (in the target compound and ) enhance metabolic stability and bioavailability through reduced cytochrome P450-mediated degradation .

Hypothetical Pharmacological Profile

While direct activity data is unavailable, structural analogs suggest:

- GPCR modulation : Piperazine-sulfonyl moieties are common in serotonin or dopamine receptor ligands .

Biological Activity

5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological activity, including antibacterial, enzyme inhibition, and potential therapeutic effects.

Chemical Structure

The compound's chemical structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antibacterial Activity

- Enzyme Inhibition

- Cytotoxic Effects

Antibacterial Studies

A study conducted on synthesized derivatives demonstrated that this compound exhibited potent antibacterial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Enzyme Inhibition Assays

The compound was also subjected to enzyme inhibition assays, where it showed significant inhibition of AChE and urease.

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase (AChE) | 75 |

| Urease | 60 |

These results suggest a potential role in treating conditions where these enzymes are implicated.

Case Studies

In a case study involving a series of piperazine derivatives, it was found that modifications to the sulfonyl group significantly impacted the biological activity. The introduction of different aromatic groups enhanced the antibacterial and cytotoxic properties of the compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of the fluorophenyl and sulfonyl moieties contributes significantly to the biological activity. Modifications to these groups can lead to enhanced potency or selectivity towards specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.